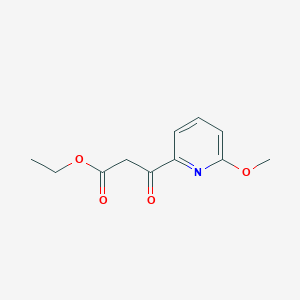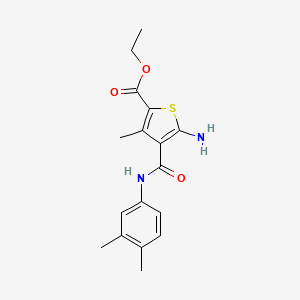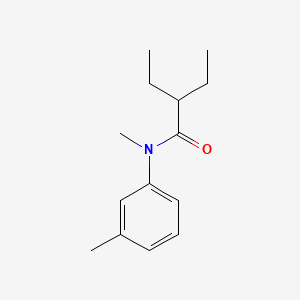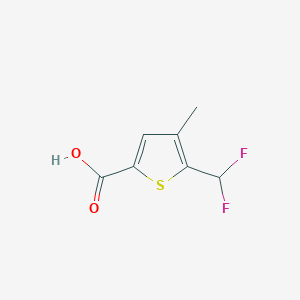
5-(Difluoromethyl)-4-methylthiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by the presence of a difluoromethyl group (-CF₂H) and a carboxylic acid group (-COOH) attached to a thiophene ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene reagents. This process can be achieved through various approaches, including:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.
Nucleophilic Difluoromethylation: This approach employs nucleophilic difluoromethylating agents like difluoromethyl zinc or difluoromethyl lithium.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid may involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and minimize waste. The choice of reagents and solvents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, borane.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethyl)-thiophene-2-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methyl-thiophene-2-carboxylic acid: Lacks the difluoromethyl group.
5-(Trifluoromethyl)-4-methyl-thiophene-2-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The presence of both the difluoromethyl and methyl groups in 5-(Difluoromethyl)-4-methyl-thiophene-2-carboxylic acid imparts unique chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methyl group can influence its electronic and steric properties .
Properties
Molecular Formula |
C7H6F2O2S |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
5-(difluoromethyl)-4-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H6F2O2S/c1-3-2-4(7(10)11)12-5(3)6(8)9/h2,6H,1H3,(H,10,11) |
InChI Key |
RVTXBDDUXXCORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


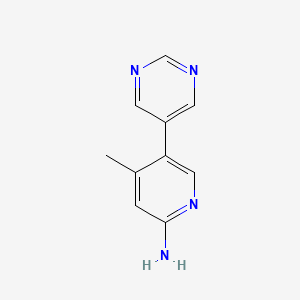

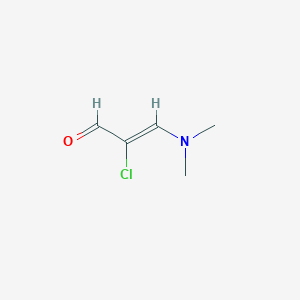
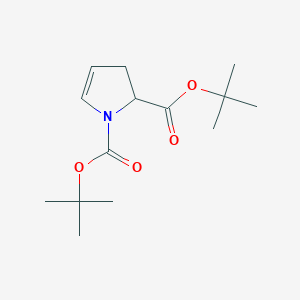
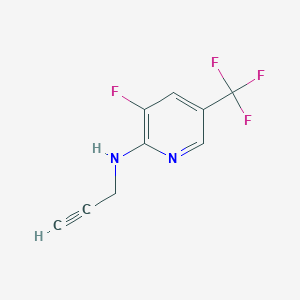
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)
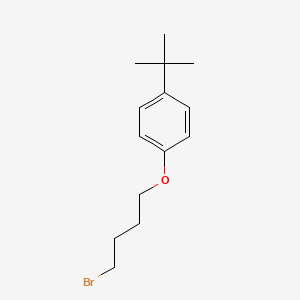
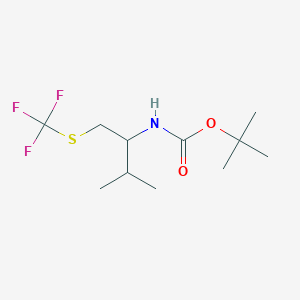
![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)
![2-[3-(4H-triazol-4-yl)phenoxy]acetic acid](/img/structure/B15089747.png)
![3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one](/img/structure/B15089752.png)
